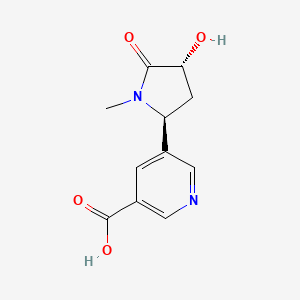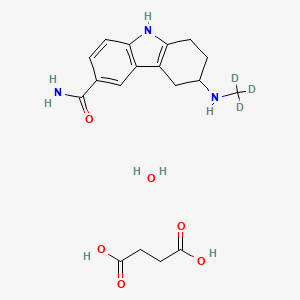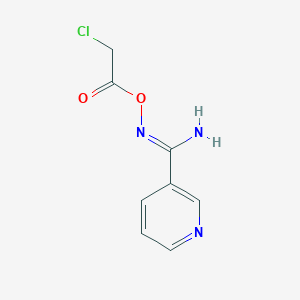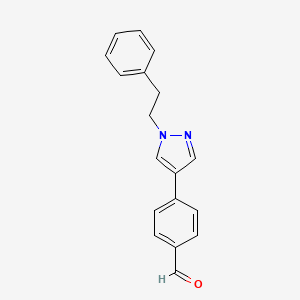
tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester, a nitrophenyl group, and a boronate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the phenoxy group is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Boronate Ester Formation: The boronate ester is introduced via a reaction with bis(pinacolato)diboron in the presence of a suitable catalyst like palladium.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The boronate ester can be converted to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the reduction of the boronate ester.
Substituted Phenoxy Compounds: From nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: The boronate ester moiety can be used in Suzuki-Miyaura cross-coupling reactions.
Biology
Probes and Sensors: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use:
Catalysis: The boronate ester can facilitate cross-coupling reactions by forming transient complexes with palladium catalysts.
Biological Probes: The nitro group can undergo reduction in biological environments, leading to changes in fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate: Lacks the boronate ester moiety.
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: Lacks the nitro group.
Uniqueness
Structural Complexity: The presence of both a nitro group and a boronate ester makes it unique.
Reactivity: The compound’s multiple functional groups allow for diverse chemical transformations.
Properties
Molecular Formula |
C20H29BN2O7 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H29BN2O7/c1-18(2,3)28-17(24)22-11-14(12-22)27-16-9-8-13(10-15(16)23(25)26)21-29-19(4,5)20(6,7)30-21/h8-10,14H,11-12H2,1-7H3 |
InChI Key |
ZWCJIBWYPPDNKO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CN(C3)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)




![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)




![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
